Sclareol
Overview
Description
Sclareol is a fragrant chemical compound found in Salvia sclarea, from which it derives its name . It is classified as a bicyclic diterpene alcohol . It is an amber-colored solid with a sweet, balsamic scent . Sclareol is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . It is a non-toxic molecule used as a topical and oral product . This bicyclic diterpene alcohol is a key starting natural product for the preparation of the high-value perfume ingredient ambroxide .
Synthesis Analysis
Sclareol is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . It is isolated from a variety of plant species like Salvia sclarea . A de novo sclareol biosynthetic pathway has been constructed by screening and engineering heterologous LPP synthase (Lpps) and sclareol synthase (Scs) .Molecular Structure Analysis
Sclareol is a labdane diterpene of high value for the flavor and fragrance industries . It is a key starting ingredient for the production of Ambrox and Ambra odorants because of its labdane carbon structure and two tertiary hydroxyl groups .Chemical Reactions Analysis
Sclareol shows strong cytotoxic activity against mouse leukemia (P-388), human epidermal carcinoma (KB) cells, and human leukemia cell lines . It induces cell apoptosis .Physical And Chemical Properties Analysis
Sclareol is an amber-colored solid with a sweet, balsamic scent . It is a non-toxic molecule used as a topical and oral product .Scientific Research Applications
1. Cancer Prevention and Treatment
Sclareol, a labdane-type phytochemical, has been extensively studied for its effects in cancer prevention and treatment. Research demonstrates its wide-ranging effects, particularly in inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies have shown sclareol's efficacy in suppressing tumor growth in colon cancer and enhancing the activity of anticancer drugs in breast cancer cell lines (Dimas et al., 2007); (Dimas et al., 2006).
2. Anti-Inflammatory and Antioxidant Effects
Sclareol also demonstrates significant anti-inflammatory and antioxidant properties. A study showed its effectiveness in ameliorating lipopolysaccharide-induced acute lung injury through the inhibition of MAPK signaling and induction of heme oxygenase-1 (Hsieh et al., 2017). Additionally, sclareol's anti-inflammatory activity was observed in macrophages and in a paw edema model, suggesting potential therapeutic applications in inflammatory diseases (Huang et al., 2012).
3. Antimicrobial and Antiparasitic Activities
Sclareol has shown promising antimicrobial and antiparasitic properties. For example, it exhibits activity against Schistosoma mansoni, a parasitic trematode, suggesting its potential as an antischistosomal agent (Crusco et al., 2019).
4. Metabolic Disorders Treatment
Research indicates that sclareol may be beneficial in treating metabolic disorders. A study showed that sclareol-loaded lipid nanoparticles improved the metabolic profile in obese mice, indicating its potential in addressing obesity-related issues (Cerri et al., 2019).
5. Osteoarthritis and Pain Management
Sclareol has been studied for its effects in osteoarthritis and pain management. For instance, it exhibited anti-osteoarthritic activities in an interleukin-1β-induced rabbit chondrocytes model and a rabbit osteoarthritis model (Zhong et al., 2015). Additionally, sclareol's effect on inhibiting uterine hypercontraction in a dysmenorrhea model highlights its potential in pain management (Wong et al., 2020).
Future Directions
Due to rising demand in the cosmetics business, demand for sclareol has greatly increased . Sclareol has been recently considered as the potential candidate against COVID-19 and Parkinson’s disease . By constructing a two-layer geranylgeranyl diphosphate (GGPP) accumulation pathway and scaffold-free multienzyme complexes, the metabolic flux was redirected toward sclareol synthesis, enabling significantly improved production of sclareol and reduced levels of by-products .
properties
IUPAC Name |
(1R,2R,4aS,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULBTBTFGYVRC-HHUCQEJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CC[C@](C)(C=C)O)(C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047111 | |
Record name | Sclareol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, Solid; Bitter herbaceous hay-like aroma | |
Record name | 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (-)-Sclareol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2007/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | (-)-Sclareol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2007/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Sclareol | |
CAS RN |
515-03-7 | |
Record name | Sclareol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sclareol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenepropanol, .alpha.-ethenyldecahydro-2-hydroxy-.alpha.,2,5,5,8a-pentamethyl-, (.alpha.R,1R,2R,4aS,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sclareol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-[1α(R*),2β,4aβ,8aα]]-2-hydroxy-α,2,5,5,8a-pentamethyl-α-vinyldecahydronaphthalene-1-propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SCLAREOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B607NP0Q8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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